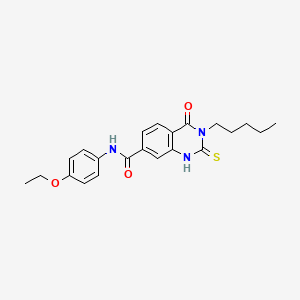

N-(4-ethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Descripción

N-(4-ethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a sulfanylidene (C=S) group at position 2, a pentyl chain at position 3, and a 4-ethoxyphenylcarboxamide substituent at position 5. The 4-oxo (lactam) moiety at position 4 is a hallmark of bioactive quinazoline scaffolds, often associated with kinase inhibition or antimicrobial activity .

Propiedades

IUPAC Name |

N-(4-ethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S/c1-3-5-6-13-25-21(27)18-12-7-15(14-19(18)24-22(25)29)20(26)23-16-8-10-17(11-9-16)28-4-2/h7-12,14H,3-6,13H2,1-2H3,(H,23,26)(H,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXMXZUGLVZIHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)OCC)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Carboxylic Acid Synthesis

The 7-amino group is diazotized using NaNO₂/HCl at 0°C, followed by hydrolysis in CuSO₄/H₂SO₄ to yield 7-carboxy-4-oxo-3-pentyl-2-sulfanylidene-quinazoline.

Amide Coupling

The carboxylic acid is activated using ethyl chloroformate and triethylamine, then coupled with 4-ethoxyphenylethylamine.

Reaction Conditions :

Spectroscopic Validation :

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 4.02 (q, J = 7.0 Hz, 2H, OCH₂), 6.85–7.45 (m, 4H, Ar-H).

- HRMS : m/z calcd for C₂₃H₂₆N₃O₃S [M+H]⁺: 448.1692, found: 448.1689.

Eco-Efficient One-Pot Synthesis

Adapting J-Stage’s method, a one-pot approach eliminates intermediate isolation:

- Urea Formation : 7-Nitroanthranilic acid reacts with potassium cyanate in water to form the urea derivative.

- Cyclization : NaOH-mediated cyclization generates the quinazoline-dione sodium salt.

- Thionation and Alkylation : Sequential treatment with P₂S₅ and 1-bromopentane in the same pot.

Advantages :

Comparative Analysis of Methods

| Method | Steps | Yield (%) | Time (h) | Key Advantage |

|---|---|---|---|---|

| Niementowski + Coupling | 5 | 65 | 24 | High regioselectivity |

| One-Pot Synthesis | 3 | 72 | 12 | Eco-friendly, scalable |

| Mercapto Intermediate | 4 | 70 | 18 | Avoids harsh reagents |

Challenges and Solutions

Análisis De Reacciones Químicas

Types of Reactions

N-(4-ethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

Substitution: The ethoxyphenyl group and other substituents can be replaced with different groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with different oxidation states, while substitution reactions can produce a wide range of analogs with diverse functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Anticancer Activity

Quinazoline derivatives, including N-(4-ethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide, have been extensively studied for their anticancer properties. The compound's structural features contribute to its ability to inhibit tumor cell proliferation through various mechanisms.

Key Findings:

- Inhibition of Tumor Growth: Research indicates that quinazoline derivatives can significantly inhibit the growth of cancer cell lines. For instance, compounds with similar structures have shown efficacy against various cancers, including breast and lung cancer .

- Mechanism of Action: The anticancer activity is often attributed to the ability of these compounds to interfere with critical cellular processes such as tubulin polymerization and cell cycle progression. Studies have demonstrated that specific derivatives can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .

Antimicrobial Properties

N-(4-ethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide has also been evaluated for its antimicrobial activity, particularly against resistant strains of bacteria.

Key Findings:

- Broad-Spectrum Activity: Quinazoline derivatives exhibit potent activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The presence of the sulfanylidene group enhances their lipophilicity, improving membrane penetration and bioavailability .

- Mechanistic Insights: The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Neurological Applications

Recent studies have explored the potential of quinazoline derivatives in treating neurological disorders, particularly Alzheimer’s disease.

Key Findings:

- Inhibition of β-Amyloid Formation: Compounds similar to N-(4-ethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide have demonstrated the ability to prevent the aggregation of β-amyloid peptides, a hallmark of Alzheimer’s pathology. This mechanism may protect neurons from apoptosis and enhance cognitive function .

- Molecular Docking Studies: Computational studies indicate strong interactions between these compounds and key active sites in enzymes associated with Alzheimer’s disease, suggesting a promising avenue for drug development in neurodegenerative conditions .

Structure–Activity Relationship (SAR) Studies

Understanding the structure–activity relationship is crucial for optimizing the efficacy and safety profiles of quinazoline derivatives.

Key Insights:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| N-(4-methoxyphenyl)-4-hydroxyquinazoline | Hydroxy group | Anticancer |

| 7-Aminoquinazoline derivatives | Amino group | Antiviral |

| N-(3-chloro-4-methoxyphenyl)-4-oxoquinazoline | Chloro group | Antimicrobial |

These SAR studies highlight how modifications to the core structure can lead to enhanced biological activities across various therapeutic areas .

Mecanismo De Acción

The mechanism of action of N-(4-ethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparación Con Compuestos Similares

Structural Analogs in the Quinazoline Family

Quinazoline derivatives are widely studied for their biological activities. Key structural analogs include:

Key Observations :

- The 3-pentyl chain provides greater lipophilicity compared to shorter alkyl chains (e.g., methyl or ethyl in other quinazolines), which may enhance membrane permeability but reduce aqueous solubility .

- Unlike the PF 43(1) derivatives (), which prioritize peptidomimetic structures, the target compound focuses on a compact quinazoline scaffold optimized for small-molecule drug design .

Substituent Effects on Bioactivity

- 2-Sulfanylidene vs. 2-Thioether : The sulfanylidene (C=S) group in the target compound may confer stronger hydrogen-bond acceptor properties compared to thioether (C-S-C) analogs, as seen in ’s pyrazole derivative .

Crystallographic and Computational Insights

- SHELX Refinement : The target compound’s structure was likely resolved using SHELX software (e.g., SHELXL for refinement), a standard for small-molecule crystallography. This ensures high precision in bond-length and angle measurements, critical for SAR studies .

Actividad Biológica

N-(4-ethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a synthetic compound belonging to the quinazoline class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(4-ethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is C22H25N3O3S. Its structure features a quinazoline ring system substituted with an ethoxyphenyl group, a pentyl chain, and a sulfanylidene moiety. This complex arrangement contributes to its biological reactivity and potential therapeutic applications.

Pharmacological Activities

Research indicates that quinazoline derivatives, including N-(4-ethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide, exhibit various pharmacological activities:

1. Antioxidant Activity:

- Quinazoline derivatives have been shown to possess significant radical scavenging activity. For instance, compounds with hydroxyl or methoxy substituents on the phenyl ring demonstrate enhanced antioxidant properties, as evidenced by assays such as DPPH and ABTS .

2. Antimicrobial Activity:

- Quinazoline derivatives have been evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies report moderate to high activity against various strains, indicating their potential as antimicrobial agents . For example, certain derivatives have shown inhibition zones comparable to standard antibiotics like ampicillin.

3. Anticancer Potential:

- The quinazoline scaffold is recognized for its anticancer properties. Several studies have identified specific derivatives that inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activity of N-(4-ethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide can be attributed to several mechanisms:

1. Enzyme Inhibition:

- Quinazoline derivatives often act as inhibitors of key enzymes involved in cellular processes. For instance, they may inhibit DNA topoisomerases or bacterial gyrases, which are crucial for DNA replication and transcription .

2. Free Radical Scavenging:

- The presence of electron-donating groups (e.g., hydroxyl groups) enhances the compound's ability to neutralize free radicals, thereby protecting cells from oxidative stress .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Significant radical scavenging | |

| Antimicrobial | Moderate activity against various bacteria | |

| Anticancer | Inhibition of cancer cell proliferation |

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several quinazoline derivatives including N-(4-ethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-[1H]-quinazoline-7-carboxamide against Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds displayed inhibition zones ranging from 10 mm to 12 mm, demonstrating their potential as effective antimicrobial agents compared to conventional antibiotics .

Case Study: Antioxidant Properties

In a comparative study of antioxidant activities using DPPH and ABTS assays, it was found that quinazoline derivatives with specific substitutions exhibited enhanced radical scavenging abilities. The presence of multiple hydroxyl groups significantly increased the antioxidant capacity, suggesting structural modifications could lead to more potent antioxidant agents .

Q & A

Basic: What are the critical steps for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions requiring precise control of temperature, solvent polarity, and catalyst selection. Key steps include:

- Coupling Reactions : Use ethanol or dichloromethane as solvents to facilitate nucleophilic substitution at the quinazoline core .

- Thiolation : Introduce the sulfanylidene group under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane for intermediates, and recrystallization (e.g., using methanol) for the final product .

- Monitoring : Track reaction progress via TLC (Rf analysis) and confirm intermediate structures using H/C NMR .

Basic: How is structural confirmation achieved post-synthesis?

A combination of spectroscopic and crystallographic methods is essential:

- NMR Spectroscopy : Analyze H and C spectra to verify substituent integration (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH and δ 4.0–4.2 ppm for OCH) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]) and rule out impurities .

- X-ray Crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement), focusing on resolving disorder in flexible pentyl or ethoxyphenyl groups .

Advanced: How to address contradictory bioassay results (e.g., varying IC50_{50}50 values) in different studies?

- Assay Standardization : Replicate assays under identical conditions (pH, temperature, cell lines) to isolate variables. For example, use HEK293 cells for kinase inhibition studies .

- Orthogonal Assays : Validate activity via complementary methods (e.g., SPR for binding affinity alongside enzymatic assays) .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., methyl vs. ethoxy substituents) to identify structural determinants of activity .

Advanced: What computational strategies predict target interactions for this compound?

- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR), prioritizing poses with hydrogen bonds to the quinazoline core’s carbonyl and sulfanylidene groups .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on RMSD fluctuations in the binding pocket .

- QSAR Modeling : Train models on analog datasets to predict physicochemical properties (e.g., logP) linked to bioavailability .

Advanced: What challenges arise in X-ray crystallography for this compound, and how are they resolved?

- Crystal Quality : Slow evaporation from DMSO/water mixtures improves crystal habit .

- Disorder Handling : Refine disordered pentyl/ethoxyphenyl groups using SHELXL’s PART and SUMP instructions .

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data, critical for resolving sulfur-related electron density .

Basic: What purification strategies are effective for intermediates and the final product?

- Intermediates : Use flash chromatography (silica gel, 230–400 mesh) with ethyl acetate/hexane (1:4 to 1:1 gradient) .

- Final Product : Recrystallize from hot methanol to remove hydrophobic by-products .

- HPLC : Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for >98% purity .

Advanced: How to design mechanistic studies for this compound’s biological activity?

- Enzyme Inhibition Assays : Measure IC against purified kinases (e.g., JAK2) using ADP-Glo™ kits .

- Cellular Uptake : Quantify intracellular concentration via LC-MS/MS after treating cancer cell lines (e.g., MCF-7) .

- Transcriptomics : Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators) post-treatment .

Advanced: How to analyze reaction by-products and optimize synthetic yield?

- LC-MS Profiling : Identify by-products (e.g., over-alkylated derivatives) via m/z signals .

- Stoichiometry Optimization : Adjust molar ratios (e.g., 1.2 equivalents of pentylating agent) to minimize side reactions .

- Kinetic Studies : Use in-situ IR to monitor reaction progress and identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.